molecular formula C13H10F2 B3357904 2,4-Difluoro-3-methyl-1,1'-biphenyl CAS No. 76350-72-6

2,4-Difluoro-3-methyl-1,1'-biphenyl

Cat. No.: B3357904
CAS No.: 76350-72-6
M. Wt: 204.21 g/mol
InChI Key: LOPZCXLKNQVLLT-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected at the 1,1’ position, with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position on one of the benzene rings. The presence of fluorine atoms and a methyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out in a solvent mixture of tetrahydrofuran and water under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of high-quality 2,4-Difluoro-3-methyl-1,1’-biphenyl .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated biphenyl derivatives .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2,4-Difluoro-1,1’-biphenyl
  • 3,5-Difluoro-1,1’-biphenyl
  • 2,4,6-Trifluoro-1,1’-biphenyl

Comparison: 2,4-Difluoro-3-methyl-1,1’-biphenyl is unique due to the presence of both fluorine atoms and a methyl group, which influence its reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and applications due to these substituents .

Properties

IUPAC Name

1,3-difluoro-2-methyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c1-9-12(14)8-7-11(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPZCXLKNQVLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511491
Record name 2,4-Difluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-72-6
Record name 2,4-Difluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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